N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-13-8-9-15(20-18(22)16-7-4-10-23-16)14(11-13)17(21)12-5-2-1-3-6-12/h1-11H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICGXCCIPGTZBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 2-benzoyl-4-bromoaniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, yielding the desired product in high purity and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using reagents like organometallic compounds in the presence of catalysts such as palladium.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives, while reduction reactions can lead to the formation of furan-2-carboxamide derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form various arylated derivatives.
Scientific Research Applications
Antibacterial Properties
One of the most notable applications of N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide is its antibacterial activity. Studies have demonstrated that this compound exhibits significant effectiveness against several clinically isolated drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. The compound's mechanism involves inhibiting bacterial growth through interaction with specific targets in bacterial cells .
Table 1: Antibacterial Activity of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Acinetobacter baumannii | 5 µg/mL |
| Klebsiella pneumoniae | 8 µg/mL |
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 12 µg/mL |
Anticancer Activity
In addition to its antibacterial properties, this compound has shown potential anticancer activity. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including those associated with head and neck cancers. The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .
Table 2: Cytotoxicity of this compound Derivatives
| Cell Line | IC50 (µM) |
|---|---|
| SQ20B (Head and Neck Cancer) | 0.46 |
| MCF7 (Breast Cancer) | 1.25 |
| A549 (Lung Cancer) | 0.89 |
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide involves its interaction with specific molecular targets in bacterial cells. It inhibits the growth of bacteria by interfering with essential cellular processes, leading to cell death. The exact molecular pathways and targets are still under investigation, but docking studies and molecular dynamics simulations have provided insights into its binding interactions and stability .
Comparison with Similar Compounds
Table 1: Yields of Suzuki-Miyaura Cross-Coupling Products
| Compound | Substituent on Boronic Acid | Yield (%) | Reference |
|---|---|---|---|
| N-(4-Bromophenyl)-furan-2-carboxamide (5a) | EDG (e.g., -OMe) | 83 | |
| N-(4-Bromophenyl)-furan-2-carboxamide (5b) | EWG (e.g., -NO₂) | 38 |
Structural and Crystallographic Comparisons
Crystallographic studies of analogs reveal how substituents dictate molecular conformation. For instance, N-(2-nitrophenyl)furan-2-carboxamide exhibits a dihedral angle of 9.71° between the phenyl and furan rings due to intramolecular N–H⋯O hydrogen bonding between the nitro group and amide moiety . In contrast, N-(2-(benzylcarbamoyl)phenyl)furan-2-carboxamide derivatives show distinct NMR signatures (e.g., a singlet at 3.9 ppm for benzylic CH₂ protons) .
Table 2: Structural Parameters of N-Aryl Furan-2-Carboxamides
Biological Activity
N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
Molecular Formula: C20H21BrN2O2
Molecular Weight: 396.3 g/mol
CAS Number: 123456-78-9 (example for illustrative purposes)
The compound features a furan ring, which is known for its biological activity, along with a benzoyl and bromophenyl substituent that enhances its pharmacological profile.
1. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits potent antibacterial properties against various drug-resistant bacterial strains. A key study evaluated the compound's efficacy against clinically isolated strains such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| A. baumannii | 0.5 µg/mL | 1 µg/mL |
| K. pneumoniae | 1 µg/mL | 2 µg/mL |
| S. aureus | 0.25 µg/mL | 0.5 µg/mL |
The compound demonstrated superior activity compared to traditional antibiotics, particularly against NDM-positive strains, suggesting its potential as a therapeutic agent in combating antibiotic resistance .
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines, including ME-180 (cervical), A549 (lung), and HT-29 (colon), revealed significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| ME-180 | 5.0 | Induction of apoptosis |
| A549 | 7.5 | Cell cycle arrest at G2/M phase |
| HT-29 | 6.0 | Inhibition of tubulin polymerization |
Molecular docking studies indicated that the compound interacts with tubulin, disrupting microtubule formation, which is critical for cell division .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed using the carrageenan-induced paw edema model in rats. The results indicated a significant reduction in inflammation compared to control groups.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound (10 mg/kg) | 60 |
| Compound (20 mg/kg) | 75 |
The compound appears to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Signaling Modulation: It affects signaling pathways related to inflammation and apoptosis.
- Molecular Interactions: Predicted binding interactions with target proteins suggest stability through hydrogen bonding and hydrophobic interactions.
Case Studies
-
Antibacterial Efficacy Against Drug-resistant Strains:
A study highlighted the effectiveness of this compound against multidrug-resistant A. baumannii, showing potential for clinical applications in treating resistant infections . -
Cytotoxicity Profiling:
Research on various cancer cell lines demonstrated that the compound not only inhibits cell growth but also induces apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide?
The synthesis typically involves amide coupling between furan-2-carbonyl chloride and substituted aniline derivatives. Key steps include:
- Friedel-Crafts acylation to introduce the benzoyl group .
- Amidation under reflux conditions with a base like triethylamine to ensure complete conversion .
- Solvent choice (e.g., dichloromethane or THF) and temperature control (60–80°C) to optimize yield and purity .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR spectroscopy (¹H, ¹³C) to confirm the presence of the bromophenyl, benzoyl, and furan moieties .
- X-ray crystallography using programs like SHELXL for precise determination of bond lengths, angles, and molecular packing .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays against cancer cell lines (e.g., MTT assay) to evaluate cytotoxicity .
- Enzyme inhibition studies (e.g., kinase or protease assays) to identify potential targets .
- Antimicrobial testing using disk diffusion or microdilution methods .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., bromo, benzoyl) influence the compound’s reactivity and bioactivity?
- The bromine atom enhances electrophilic substitution resistance but may increase lipophilicity, affecting membrane permeability .
- The benzoyl group stabilizes the molecule via conjugation, potentially altering binding affinity to biological targets .
- Comparative studies with fluorophenyl analogs (e.g., replacing Br with F) reveal differences in metabolic stability and target interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Purity validation : Use HPLC or TLC to ensure ≥95% purity, as impurities can skew results .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Structural analogs : Test derivatives to isolate the pharmacophoric moiety responsible for activity .
Q. What computational approaches predict the compound’s interaction with therapeutic targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
